Molecular weight and formula of Ethyl 2-(3-oxopiperazin-1-yl)acetate
Molecular weight and formula of Ethyl 2-(3-oxopiperazin-1-yl)acetate
The following technical guide details the molecular identity, synthetic methodology, and application of Ethyl 2-(3-oxopiperazin-1-yl)acetate , a critical intermediate in medicinal chemistry.
Core Focus: Molecular Identity, Synthetic Protocols, and Medicinal Applications Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(3-oxopiperazin-1-yl)acetate (CAS: 774493-57-1) is a functionalized heterocyclic building block extensively used in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Structurally, it consists of a piperazin-2-one core alkylated at the N4 position with an ethyl acetate moiety. This specific substitution pattern confers unique conformational properties, allowing the molecule to serve as a constrained amino acid surrogate in drug design. This guide provides a validated synthetic route, characterization data, and an analysis of its utility in modern drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise identification of the isomer is critical. The nomenclature "3-oxopiperazin-1-yl" indicates that the ethyl acetate group is attached to the nitrogen atom distal to the carbonyl group (N4 in standard piperazinone numbering), creating a 1,3-relationship between the attachment point and the ketone.
Table 1: Molecular Specifications
| Property | Data |
| IUPAC Name | Ethyl 2-(3-oxopiperazin-1-yl)acetate |
| Common Name | Ethyl (3-oxo-1-piperazinyl)acetate |
| CAS Registry Number | 774493-57-1 |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| Exact Mass | 186.1004 |
| Physical State | Viscous liquid or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Calculated) | ~16.5 (Amide N-H), ~5.5 (Tertiary Amine) |
Synthetic Methodology
The synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate is achieved through the selective N-alkylation of piperazin-2-one. Due to the differential nucleophilicity between the amine nitrogen (N4) and the amide nitrogen (N1), chemoselective alkylation at N4 is thermodynamically favored under mild basic conditions.
Reaction Pathway Visualization
The following diagram illustrates the alkylation workflow and the logical flow of the reaction mechanism.
Caption: Chemoselective N-alkylation of piperazin-2-one at the N4 position via SN2 mechanism.
Experimental Protocol
Objective: Synthesis of Ethyl 2-(3-oxopiperazin-1-yl)acetate on a 10 mmol scale.
Reagents:
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Piperazin-2-one (1.00 g, 10.0 mmol)
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Ethyl bromoacetate (1.67 g, 10.0 mmol) [Alternative: Ethyl chloroacetate with NaI catalyst]
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Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol)
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Acetone (50 mL) or DMF (20 mL) for higher solubility
Step-by-Step Methodology:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (1.0 equiv) in anhydrous Acetone (or DMF).
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Base Addition: Add K₂CO₃ (2.0 equiv) to the solution. If using Acetone, ensure vigorous stirring to suspend the base.
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Alkylation: Add Ethyl bromoacetate (1.0 equiv) dropwise over 10 minutes at room temperature.
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Note: The reaction is exothermic; cooling to 0°C is recommended during addition if scaling up.
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-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The product typically appears at R_f ~0.4–0.5.
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Work-up:
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Filter off the solid inorganic salts (KBr/K₂CO₃).
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Concentrate the filtrate under reduced pressure.[1]
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If DMF was used: Dilute residue with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.
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-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Yield Expectation: 85–95% (Isolated yield).
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The absence of the N4-H signal and the presence of the ethyl ester signals are key validation points.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.80 | Broad Singlet | 1H | NH (Amide) | N1-H (Exchangeable) |
| 4.18 | Quartet (J=7.1 Hz) | 2H | O-CH ₂-CH₃ | Ethyl Ester Methylene |
| 3.35 | Singlet | 2H | N-CH ₂-CO | Methylene bridge (N4 to Ester) |
| 3.30 | Multiplet | 2H | Ring CH ₂ | C3 (Adjacent to Carbonyl) |
| 3.05 | Multiplet | 2H | Ring CH ₂ | C5 (Adjacent to N4) |
| 2.75 | Multiplet | 2H | Ring CH ₂ | C6 (Adjacent to N1) |
| 1.28 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH ₃ | Ethyl Ester Methyl |
Mass Spectrometry (ESI-MS)
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Calculated [M+H]⁺: 187.10
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Observed [M+H]⁺: 187.1 ± 0.1
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Fragmentation: Loss of ethoxy group (-45) may be observed in high-energy collisions.
Applications in Drug Discovery[1][3][7][8]
Ethyl 2-(3-oxopiperazin-1-yl)acetate is a privileged scaffold in medicinal chemistry, primarily utilized for its ability to mimic peptide turns and constrain molecular geometry.
Peptidomimetics & Scaffold Utility
The piperazinone ring serves as a constrained glycine-glycine surrogate . By incorporating this unit into a peptide chain, researchers can lock the conformation of the backbone, improving metabolic stability (protease resistance) and receptor selectivity.
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CNS Agents: The lipophilic ethyl ester facilitates blood-brain barrier (BBB) penetration, where it can be hydrolyzed to the active acid form or serve as a pro-drug.
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Antipsychotics: Piperazine derivatives are foundational in the structure of drugs like Aripiprazole. This specific oxo-derivative offers a distinct hydrogen-bonding profile (Acceptor: C=O, Donor: NH).
Mechanistic Workflow in Drug Design
The following diagram depicts how this building block is integrated into a drug discovery campaign.
Caption: Utilization of the scaffold in generating conformationally restricted peptidomimetic libraries.
Handling and Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.[2]
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Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is required.
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Stability: Stable in organic solvents (DMSO, DCM) for >24 hours. Avoid strong acids or bases unless hydrolysis is intended.
References
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Sigma-Aldrich. Ethyl 2-(3-oxopiperazin-1-yl)acetate Product Sheet (CAS 774493-57-1). Retrieved from
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ChemicalBook. Ethyl 2-(3-oxopiperazin-1-yl)acetate Properties and Synthesis. Retrieved from
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazinone Derivatives. Retrieved from
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Micklatcher, C. et al. Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[3] Retrieved from
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ChemSrc. CAS 774493-57-1 Physicochemical Data. Retrieved from
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
